molecular formula C14H27BrO2 B6163823 tert-butyl 10-bromodecanoate CAS No. 1644575-06-3

tert-butyl 10-bromodecanoate

Cat. No.: B6163823
CAS No.: 1644575-06-3
M. Wt: 307.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 10-bromodecanoate: is an organic compound with the chemical formula C14H27BrO2 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. The compound is characterized by the presence of a bromine atom attached to the tenth carbon of a decanoate chain, which is esterified with a tert-butyl group .

Mechanism of Action

Target of Action

Tert-butyl 10-bromodecanoate is an organic compound It’s commonly used as a building block in organic synthesis , implying that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it’s used in. As a building block in organic synthesis, it can participate in various reactions to form different compounds . The exact interaction with its targets and the resulting changes would depend on the specific synthesis pathway.

Biochemical Pathways

Given its role in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As a building block in organic synthesis, its effects can be diverse and are determined by the properties of the resulting compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in a dry, room temperature environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 10-bromodecanoate can be synthesized through a base-promoted esterification reaction. The typical synthetic route involves the reaction of 10-bromodecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 10-bromodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 10-bromodecanoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also employed in the synthesis of biologically active molecules .

Medicine: The compound is used in the development of new drugs and therapeutic agents. Its brominated structure makes it a valuable intermediate in the synthesis of halogenated pharmaceuticals .

Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 10-bromodecanoate is unique due to the presence of both a tert-butyl ester group and a bromine atom. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom provides a site for nucleophilic substitution, while the ester group can undergo hydrolysis and reduction reactions .

Properties

CAS No.

1644575-06-3

Molecular Formula

C14H27BrO2

Molecular Weight

307.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.